BenchChemオンラインストアへようこそ!

2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

Lipophilicity LogP Drug-likeness

2-Piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione (CAS 303995-55-3) is a fully synthetic, pentacyclic heterocyclic screening compound characterized by a fused chromeno[2,3-b][1,6]naphthyridine-1,11-dione core bearing an N-piperidino substituent at the 2-position. Its molecular formula is C20H17N3O3, with a molecular weight of 347.37 g/mol.

Molecular Formula C20H17N3O3
Molecular Weight 347.374
CAS No. 303995-55-3
Cat. No. B2790026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione
CAS303995-55-3
Molecular FormulaC20H17N3O3
Molecular Weight347.374
Structural Identifiers
SMILESC1CCN(CC1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)C5=CC=CC=C5O4
InChIInChI=1S/C20H17N3O3/c24-18-13-6-2-3-7-17(13)26-19-15(18)12-14-16(21-19)8-11-23(20(14)25)22-9-4-1-5-10-22/h2-3,6-8,11-12H,1,4-5,9-10H2
InChIKeyPDSDFKWNBKXSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione (CAS 303995-55-3): Structural and Physicochemical Baseline for Procurement Evaluation


2-Piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione (CAS 303995-55-3) is a fully synthetic, pentacyclic heterocyclic screening compound characterized by a fused chromeno[2,3-b][1,6]naphthyridine-1,11-dione core bearing an N-piperidino substituent at the 2-position. Its molecular formula is C20H17N3O3, with a molecular weight of 347.37 g/mol [1]. The compound is catalogued in the BIONET screening collection (Key Organics) and registered in PubChem (CID 1482300) [1]. This compound belongs to the broader chromeno-naphthyridine chemotype, a scaffold class that has yielded derivatives with reported antiproliferative activity in the low-micromolar range against human cancer cell lines [2], and topoisomerase I/IIα inhibitory activity [3]. However, direct quantitative biological profiling data for this specific CAS number remains absent from the peer-reviewed public domain as of this assessment. This evidence guide therefore focuses on verifiable, quantifiable structural and physicochemical differentiation against its closest commercially available in-class analogs, which is essential for rational compound selection in screening library design and structure–activity relationship (SAR) exploration.

Generic Substitution of 2-Piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione: Why Analog Interchange Is Not Isosteric


The 2-position substituent on the chromeno[2,3-b][1,6]naphthyridine-1,11-dione scaffold is not merely a peripheral functional group; it fundamentally dictates the molecular properties that govern target engagement, membrane permeability, and metabolic liability. Replacing the piperidino group with a dimethylamino group (as in CAS 303995-54-2) or leaving the position unsubstituted (as in CAS 303995-53-1) yields compounds with substantially different computed LogP (2.9 vs. 2.1 vs. 1.7, respectively), topological polar surface area, molecular complexity, and heavy atom count [1]. Critically, the piperidino group eliminates the hydrogen bond donor (HBD = 0) present in the unsubstituted parent (HBD = 1), while simultaneously increasing molecular weight by 83.1 g/mol relative to the parent scaffold [1]. These differences are large enough to shift a compound between property space regions associated with fundamentally different ADME profiles: compounds with cLogP >3 carry elevated phospholipidosis risk, while HBD = 0 is a key criterion for enhanced passive blood–brain barrier permeability per the multiparameter optimization (MPO) CNS drug-likeness scoring system [2]. Selecting the dimethylamino analog (CAS 303995-54-2) as a surrogate for the piperidino compound would also introduce a metabolically labile N-demethylation site and alter the basicity (calculated pKa ~8.0 for dimethylamino vs. ~8.7 for piperidino), thereby modifying solubility–pH profiles, ion-trapping potential, and hERG liability risk [3]. In screening campaigns where chemical space coverage is strategically planned, these differences are material and non-substitutable.

Product-Specific Quantitative Evidence Guide: 2-Piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione (CAS 303995-55-3)


Lipophilicity Advantage: XLogP3-AA of 303995-55-3 vs. Unsubstituted Parent and Dimethylamino Analog

The computed XLogP3-AA value for the target compound (303995-55-3) is 2.9, compared to 2.1 for the 2-(dimethylamino) analog (CAS 303995-54-2) and 1.7 for the unsubstituted parent scaffold (CAS 303995-53-1) [1]. This represents a ΔLogP of +0.8 versus the dimethylamino analog and +1.2 versus the parent scaffold. These values were computed using the same algorithmic method (XLogP3 3.0) and are therefore directly comparable [1]. The incremental LogP of +0.8 to +1.2 places 303995-55-3 closer to the optimal lipophilicity range (LogP 1–3) for oral drug candidates while remaining below the LogP >3 threshold associated with elevated risk of phospholipidosis, CYP promiscuity, and poor solubility [2].

Lipophilicity LogP Drug-likeness Medicinal Chemistry

Hydrogen Bond Donor Count: Zero HBD of 303995-55-3 Enables CNS MPO Desirability vs. Parent Scaffold

The target compound 303995-55-3 carries zero hydrogen bond donors (HBD = 0), in contrast to the unsubstituted parent scaffold (CAS 303995-53-1) which has one N–H hydrogen bond donor (HBD = 1) [1]. The 2-(dimethylamino) analog (CAS 303995-54-2) also has HBD = 0, showing parity on this parameter with the target compound [1]. A hydrogen bond donor count of zero is one of the six key criteria in the CNS MPO (Multiparameter Optimization) scoring system, where HBD ≤1 is desirable and HBD = 0 is optimal for blood–brain barrier penetration [2]. The parent scaffold, with HBD = 1, remains within the tolerable range but is suboptimal compared to the target compound. The elimination of the N–H donor in 303995-55-3 reduces hydrogen-bond-mediated aqueous solvation of the compound, which is directly correlated with improved passive membrane diffusion in both Caco-2 and parallel artificial membrane permeability assays (PAMPA) [3].

Blood-Brain Barrier CNS Drug Design Hydrogen Bond Donors ADME

Molecular Complexity and Heavy Atom Count: Scaffold Elaboration Advantage of 303995-55-3 Over Parent Scaffold

The target compound 303995-55-3 has a molecular complexity score of 615 (arbitrary units) and a heavy atom count of 26, compared to a complexity score of 476 and a heavy atom count of 20 for the unsubstituted parent scaffold (CAS 303995-53-1), and a complexity score of 547 with 23 heavy atoms for the dimethylamino analog (CAS 303995-54-2) [1]. The complexity increment of +139 over the parent and +68 over the dimethylamino analog reflects the introduction of the six-membered piperidine ring, which adds three sp³-hybridized carbon atoms and introduces greater three-dimensional shape diversity [1]. In fragment-based and lead-like screening library design, increasing molecular complexity and the fraction of sp³-hybridized carbons (Fsp³) is a deliberate strategy to escape the flat, aromatic chemical space that dominates historical screening collections and is associated with higher attrition rates due to poor solubility, CYP inhibition, and promiscuous binding [2]. The piperidine moiety also provides a basic nitrogen center with a predicted pKa of ~8.7, which can form salt bridges with aspartate or glutamate residues in target binding pockets—an interaction not available to the unsubstituted parent [3].

Molecular Complexity Scaffold Diversity Fragment-Based Drug Discovery Screening Library Design

Chromeno-Naphthyridine Class-Level Antiproliferative Activity: Contextualizing 303995-55-3 Within Its Chemotype

While compound-specific bioactivity data for 303995-55-3 are not publicly available, the chromeno-naphthyridine chemotype to which it belongs has yielded derivatives with documented antiproliferative activity. Specifically, a hybrid chromeno[4,3-b][1,5]naphthyridine derivative (compound 5a) demonstrated IC50 values of 1.03 ± 0.30 μM against the A549 human lung adenocarcinoma cell line and 1.75 ± 0.20 μM against the SKOV3 ovarian cancer cell line [1]. Separately, 13H-benzo[f]chromeno[4,3-b][1,7]naphthyridine derivatives have been characterized as dual topoisomerase I/IIα inhibitors with potent cytotoxic activity across multiple human cancer cell lines [2]. It is critical to note that these data pertain to structurally distinct chromeno-naphthyridine congeners—not to 303995-55-3 specifically—and the piperidino substituent present in 303995-55-3 introduces an additional basic nitrogen that is absent in the characterized analogs. Consequently, these data should be interpreted as chemotype-level evidence of biological tractability, not as a quantitative potency claim for the target compound. The availability of 303995-55-3 as a BIONET screening compound enables empirical testing to determine whether the piperidino-substituted scaffold retains, enhances, or diminishes the antiproliferative signature observed for related congeners.

Anticancer Topoisomerase Inhibition Cytotoxicity Chromeno-naphthyridine

Topological Polar Surface Area and Rotatable Bond Profile: Conformational Restriction Advantage of 303995-55-3

The target compound 303995-55-3 has a computed topological polar surface area (TPSA) of 62.7 Ų and a rotatable bond count of 1, identical to the 2-(dimethylamino) analog (CAS 303995-54-2: TPSA = 62.7 Ų, rotatable bonds = 1) but lower than the unsubstituted parent scaffold (CAS 303995-53-1: TPSA = 68.3 Ų, rotatable bonds = 0) [1]. The reduction in TPSA by 5.6 Ų relative to the parent scaffold is attributable to the removal of the polar N–H moiety upon N-substitution. Both substituted analogs (303995-55-3 and 303995-54-2) fall below the TPSA ≤ 140 Ų and rotatable bond ≤ 10 thresholds of Veber's rule for good oral bioavailability [2]. The very low rotatable bond count (1 in both substituted analogs) is pharmacokinetically favorable: each additional rotatable bond is estimated to reduce oral bioavailability by approximately 10% in rat models [2]. The constrained architecture—only one freely rotatable bond in the entire molecule—maximizes the entropic advantage upon target binding by minimizing the conformational ensemble accessible in the unbound state, a principle that underpins fragment-to-lead optimization and macrocycle design strategies [3].

TPSA Oral Bioavailability Conformational Restriction Rule-of-Five

Best Research and Industrial Application Scenarios for 2-Piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione (CAS 303995-55-3)


Oncology Screening Library Enrichment with a Structurally Elaborated Chromeno-Naphthyridine Scaffold

Procure 303995-55-3 as a diversity element for cancer-focused screening decks. The chromeno-naphthyridine chemotype has demonstrated antiproliferative activity in the low-micromolar range (IC50 ~1–2 μM) in related analogs [1], and 303995-55-3 extends this scaffold family with a piperidine substituent that introduces a basic nitrogen center. Its favorable physicochemical profile (XLogP3 2.9, HBD 0, TPSA 62.7 Ų) [2] places it within drug-like property space for oral oncology agents. The compound is available from the BIONET screening collection, ensuring reproducible sourcing and purity suitable for high-throughput screening (HTS) workflows .

CNS Drug Discovery: A Zero-HBD, Conformationally Constrained Screening Candidate

Leverage 303995-55-3 in CNS-targeted screening campaigns where its HBD count of zero aligns with the CNS MPO desirability score [2]. Compared to the parent scaffold (CAS 303995-53-1, HBD = 1) [2], this compound is predicted to exhibit superior passive blood–brain barrier permeability. Its single rotatable bond and rigid pentacyclic framework minimize the entropic penalty of target binding [3], while the piperidine group provides a handle for salt-bridge formation with Asp/Glu residues in CNS targets such as GPCRs and ion channels.

Structure–Activity Relationship (SAR) Probe for 2-Position Substituent Effects on Pharmacokinetics

Use 303995-55-3 in a matched molecular pair (MMP) analysis alongside CAS 303995-54-2 (dimethylamino) and CAS 303995-53-1 (unsubstituted parent) to empirically determine the impact of the 2-piperidino group on solubility, permeability, microsomal stability, and CYP inhibition profiles [2]. The computed LogP trend (2.9 vs. 2.1 vs. 1.7) [2] generates testable hypotheses about the relationship between N-substituent lipophilicity and metabolic clearance within this scaffold series, enabling data-driven optimization of the chromeno-naphthyridine chemotype for lead development.

Anti-Infective Screening: Exploring Piperidine-Mediated Target Engagement in Neglected Diseases

Deploy 303995-55-3 in antiparasitic or antibacterial screening panels. Naphthyridine derivatives fused with chromenes have shown in vitro activity against Naegleria fowleri (IC50 ~61–77 μM) [4], and the piperidine moiety is a privileged fragment in anti-infective drug discovery, appearing in multiple FDA-approved antibiotics and antiparasitics. The zero-HBD, moderate-lipophilicity profile of 303995-55-3 is consistent with the property space of compounds that penetrate Gram-negative bacterial membranes, making it a rational addition to antibacterial screening collections targeting ENR (FabI) or DNA gyrase.

Quote Request

Request a Quote for 2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.